molecular formula C27H26ClN3O3 B2561733 1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 883632-72-2

1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2561733
CAS No.: 883632-72-2
M. Wt: 475.97
InChI Key: NIWQSEDOYCWKSK-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a methoxyphenoxy group, and a benzodiazole ring, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-chlorophenylamine with 2-methoxyphenol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 1H-1,3-benzodiazole-2-yl-pyrrolidin-2-one under specific conditions to yield the final product .

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to increase yield and purity. Green synthesis approaches, such as the use of water as a solvent and environmentally friendly catalysts, are also being explored .

Chemical Reactions Analysis

1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3/c1-33-24-12-4-5-13-25(24)34-15-7-14-30-23-11-3-2-10-22(23)29-27(30)19-16-26(32)31(18-19)21-9-6-8-20(28)17-21/h2-6,8-13,17,19H,7,14-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWQSEDOYCWKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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